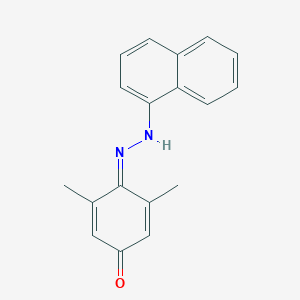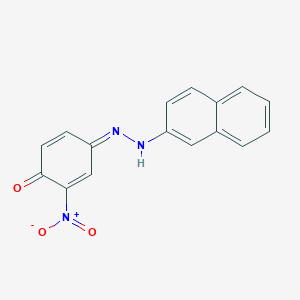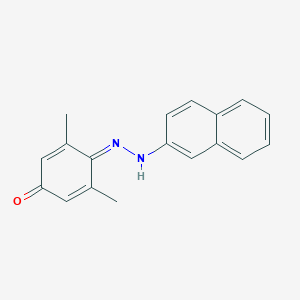![molecular formula C27H21N3O4S2 B283055 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, commonly known as BDN-826, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BDN-826 is a spirocyclic compound that belongs to the class of thiazepine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of BDN-826 is not fully understood. However, it has been proposed that BDN-826 may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BDN-826 may also act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
BDN-826 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. BDN-826 also affects the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, BDN-826 has been shown to induce oxidative stress and alter mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDN-826 is its broad-spectrum activity against cancer cells, bacteria, and fungi. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of BDN-826 include its poor solubility and stability, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the toxicity and pharmacokinetics of BDN-826 in vivo.
Zukünftige Richtungen
The potential applications of BDN-826 are vast, and several future directions can be explored. One possible direction is the development of BDN-826-based combination therapies for cancer treatment. Another direction is the modification of BDN-826 to improve its solubility and stability, which may enhance its bioavailability and efficacy. The use of BDN-826 as a lead compound for the development of new drugs for infectious diseases is also a promising direction. Finally, further studies are needed to elucidate the mechanism of action of BDN-826 and its potential side effects in vivo.
Conclusion:
In conclusion, BDN-826 is a novel small molecule with potential therapeutic applications. Its broad-spectrum activity against cancer cells, bacteria, and fungi makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to determine the toxicity and pharmacokinetics of BDN-826 in vivo and to explore its potential applications in combination therapies and as a lead compound for drug development.
Synthesemethoden
The synthesis of BDN-826 involves a multistep process that starts with the condensation of 3-methylbenzaldehyde and 1,3-benzodioxole-5-carbaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and spiroannulation, to obtain the final compound. The synthesis of BDN-826 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
BDN-826 has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent for several diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. BDN-826 has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
Molekularformel |
C27H21N3O4S2 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(7E)-2-acetyl-7-(1,3-benzodioxol-5-ylmethylidene)-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C27H21N3O4S2/c1-17-7-6-10-21(13-17)30-27(36-25(28-30)18(2)31)29(20-8-4-3-5-9-20)26(32)24(35-27)15-19-11-12-22-23(14-19)34-16-33-22/h3-15H,16H2,1-2H3/b24-15+ |
InChI-Schlüssel |
JVUZURMTAVKLGI-BUVRLJJBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)

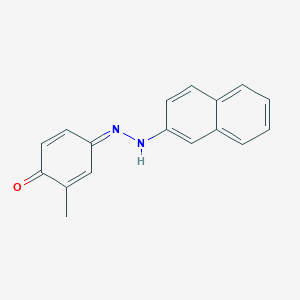
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
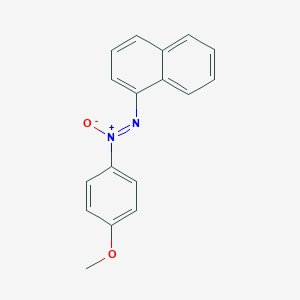
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
